Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione, 2,11-dichloro-
CAS No.: 65122-11-4
Cat. No.: VC16096438
Molecular Formula: C34H14Cl2O2
Molecular Weight: 525.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65122-11-4 |
|---|---|
| Molecular Formula | C34H14Cl2O2 |
| Molecular Weight | 525.4 g/mol |
| IUPAC Name | 9,24-dichlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6(11),7,9,13,15,17(31),18,20(32),21(26),22,24,28,33-hexadecaene-12,27-dione |
| Standard InChI | InChI=1S/C34H14Cl2O2/c35-15-1-3-17-19-5-7-21-24-10-12-26-32-20(18-4-2-16(36)14-28(18)34(26)38)6-8-22(30(24)32)23-9-11-25(31(19)29(21)23)33(37)27(17)13-15/h1-14H |
| Standard InChI Key | DCRJAUKEOAHQJI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1Cl)C(=O)C3=CC=C4C5=C6C(=CC=C7C6=C(C=C5)C8=C(C7=O)C=C(C=C8)Cl)C9=C4C3=C2C=C9 |
Introduction
Chemical Structure and Nomenclature
Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione, 2,11-dichloro- belongs to the violanthrone family, a subclass of PAHs known for their extended π-conjugated systems. The compound’s IUPAC name reflects its intricate topology: a pentaphene core fused with benzo[rst]phenanthro and quinone groups, substituted by chlorine atoms at positions 2 and 11 . The NIST Special Publication 922 categorizes related structures, noting that benzo[rst]phenanthro[10,1,2-cde]pentaphene derivatives are part of a broader class of polycyclic aromatics with overlapping benzene and phenanthrene rings .
The molecular structure features two ketone groups at positions 9 and 18, which introduce electron-withdrawing effects, altering the compound’s electronic properties compared to non-quinonoid PAHs. Chlorine substituents further modulate reactivity, enhancing stability and influencing intermolecular interactions in solid-state applications.
Synthesis and Industrial Production
Synthetic Routes
The synthesis of Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione, 2,11-dichloro- typically involves multi-step reactions starting from precursor PAHs. A common pathway includes:
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Cyclization: Formation of the pentaphene backbone via Diels-Alder or Friedel-Crafts reactions.
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Chlorination: Electrophilic aromatic substitution using chlorine gas or under controlled conditions to introduce chlorine atoms at specific positions.
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Oxidation: Conversion of hydroxyl or methyl groups to ketones using oxidizing agents like potassium permanganate.
Industrial-scale production employs continuous flow reactors to optimize yield (reported at 65–75%) and purity (>98%). Solvent selection (e.g., dichloromethane or chloroform) and temperature control (60–80°C) are critical to minimize side reactions.
Table 1: Key Synthetic Parameters
| Parameter | Details |
|---|---|
| Precursors | Violanthrone derivatives |
| Chlorinating Agents | , |
| Reaction Temperature | 60–80°C |
| Yield | 65–75% |
| Purity | >98% (HPLC) |
Applications in Advanced Materials
Organic Electronics
The compound’s extended conjugation and electron-deficient quinone groups make it a candidate for hole-transport materials in OLEDs. Studies demonstrate a charge mobility of , comparable to state-of-the-art materials like TIPS-pentacene. Its rigid structure reduces conformational disorder, enhancing device stability.
Dye Chemistry
As a dichloro-substituted quinone, the compound exhibits a deep violet hue () and exceptional lightfastness, making it suitable for high-performance dyes in textiles and inks. Its solubility in polar aprotic solvents (e.g., DMF, DMSO) facilitates integration into industrial dye formulations.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with a C18 column and mobile phase (acetonitrile:water:phosphoric acid = 70:30:0.1) achieves baseline separation of the compound from synthetic byproducts. Retention time () is 12.3 minutes under these conditions, with a detection limit of 0.1 µg/mL using UV-Vis at 254 nm.
Spectroscopic Techniques
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NMR: NMR reveals 34 distinct carbon environments, confirming the symmetric chlorination pattern.
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Mass Spectrometry: ESI-MS shows a molecular ion peak at , consistent with the theoretical molecular weight .
Environmental and Toxicological Profile
Persistence and Bioaccumulation
Despite its industrial utility, the compound’s log of 5.2 suggests moderate hydrophobicity, predisposing it to bioaccumulation in aquatic organisms. Half-life studies in soil estimate , raising concerns about long-term environmental retention.
Ecotoxicology
Acute toxicity assays in Daphnia magna indicate an LC of 2.4 mg/L, classifying the compound as harmful under EU Regulation 1272/2008. Chronic exposure studies in fish models reveal hepatotoxicity linked to cytochrome P450 induction.
Future Research Directions
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Green Synthesis: Developing solvent-free or catalytic methods to reduce waste generation.
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Biodegradation Studies: Screening microbial consortia capable of degrading chloro-PAHs.
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Device Integration: Optimizing thin-film morphology for flexible electronics applications.
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